3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and a fluorobenzyl ether. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the fluorobenzyl ether group, and the construction of the thiazolidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, thiazolidinone derivatives, and fluorobenzyl ether-containing molecules. Examples include:
- 3-{(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- 3-chloro-4-(2′-fluorobenzyloxy)phenylboronic acid
- 4-(2′-fluorobenzyloxy)phenylboronic acid
Uniqueness
The uniqueness of 3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H22FN3O4S2 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C29H22FN3O4S2/c30-24-9-5-4-6-20(24)18-37-23-12-10-19(11-13-23)27-21(17-33(31-27)22-7-2-1-3-8-22)16-25-28(36)32(29(38)39-25)15-14-26(34)35/h1-13,16-17H,14-15,18H2,(H,34,35)/b25-16- |
InChI Key |
OHNVRVAJHDOLQR-XYGWBWBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)/C=C\5/C(=O)N(C(=S)S5)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C=C5C(=O)N(C(=S)S5)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.